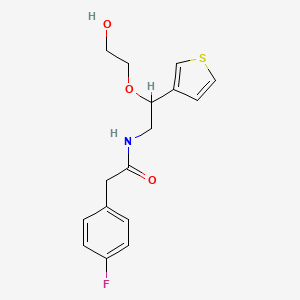![molecular formula C12H20ClNO3 B2580526 Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate CAS No. 318949-36-9](/img/structure/B2580526.png)
Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), an amide group (from the 2-chloroacetyl)amino part), and an ester group (from the methyl 2-propanoate part) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring, the polar amide group, and the ester group. The presence of these different groups would lead to a variety of intermolecular forces, including dipole-dipole interactions and London dispersion forces .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and ester groups could make it somewhat soluble in polar solvents. The cyclohexyl group could contribute to solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Applications of Bioactive Compounds
Methyl-2-formyl benzoate , a compound with bioactive precursor roles in organic synthesis, showcases the importance of chemical compounds in developing pharmaceutical applications. It is recognized for its versatility in organic synthesis, serving as a raw material for medical products due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the broader scientific research application of chemical compounds as precursors for new bioactive molecules, emphasizing their critical role in the pharmaceutical industry (Farooq & Ngaini, 2019).
Chemical Modifications for Biopolymer Applications
Another significant area of research involves the chemical modification of xylan , a biopolymer, to produce ethers and esters with specific properties. This modification process underscores the potential of chemical compounds in creating materials with varied industrial applications, from drug delivery to antimicrobial agents. The research on xylan derivatives demonstrates the application potential of chemically modified biopolymers, providing insights into sustainable material science and the development of novel applications (Petzold-Welcke et al., 2014).
Advances in Mannich Bases
Mannich bases , which are beta-amino ketone carrying compounds, are crucial in the synthesis of a wide variety of natural products and pharmaceuticals. They play a vital role in coordination chemistry and the development of metal complexes. The synthesis of Mannich bases is an area of research that exemplifies the broad applications of chemical compounds in creating substances with significant biological and therapeutic effects, indicating their potential for further biological applications (Raju et al., 2023).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is extensively studied for its diverse biological and pharmacological effects. As a dietary polyphenol found in green coffee extracts and tea, CGA's roles range from antioxidant activity to neuroprotection, highlighting the pharmacological significance of chemical compounds in natural products. This review calls for further research into CGA's biological and pharmacological effects, underscoring the continuous need for scientific exploration of chemical compounds in enhancing health and treating disorders (Naveed et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHUHOPBGDMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
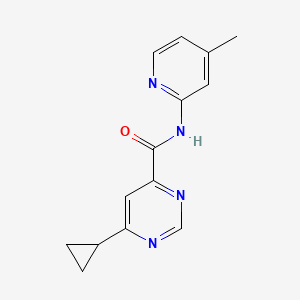
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)
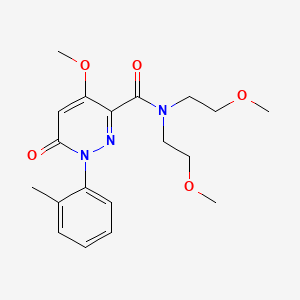
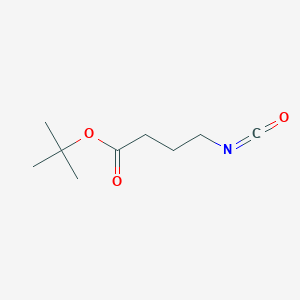
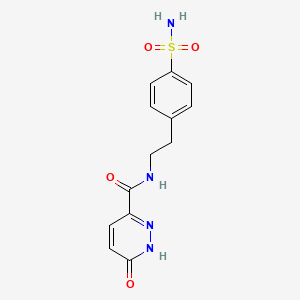
![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)
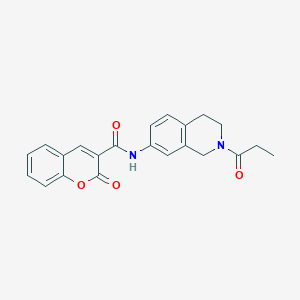
![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)
